molecular formula C13H13Cl2NO B129316 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline CAS No. 159383-57-0

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

Cat. No. B129316
CAS RN: 159383-57-0
M. Wt: 270.15 g/mol
InChI Key: YTYKURZXNARJCD-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline (C3CMQ) is an organic compound with a wide range of applications in the scientific research community. C3CMQ is a versatile compound that has been used in laboratory experiments to study a variety of biological processes.

Scientific Research Applications

Medicine: Antimicrobial Agents

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline shows promise in the development of new antimicrobial agents. Its structure is similar to quinoxaline derivatives, which are known for their broad-spectrum antimicrobial properties . This compound could be synthesized and tested for efficacy against various bacterial and viral pathogens, potentially leading to new treatments for infectious diseases.

Agriculture: Crop Protection

In the agricultural sector, compounds like 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may serve as intermediates in the synthesis of crop protection chemicals . Their structural motifs are valuable in creating pesticides that protect crops from pests and diseases, contributing to increased yield and food security.

Material Science: Polymer Synthesis

This compound could be utilized in material science for the synthesis of novel polymers. Its chlorinated side chains offer reactive sites for polymerization, leading to materials with potential applications in coatings, adhesives, and specialty plastics .

Environmental Science: Pollution Remediation

Derivatives of 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline might find use in environmental science as agents for pollution remediation. Their chemical structure could help in binding and neutralizing toxic substances in contaminated water or soil .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, this compound could be used as a standard or a reagent in chromatographic analysis techniques. Its unique structure allows for the separation and quantification of complex mixtures, aiding in the identification of unknown substances .

Biochemistry: Enzyme Inhibition Studies

Finally, in biochemistry, 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline may act as an inhibitor for certain enzymes. Studying its interaction with enzymes could provide insights into enzyme mechanisms and lead to the development of new biochemical tools .

properties

IUPAC Name

2-chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2NO/c1-17-11-4-5-12-10(8-11)7-9(3-2-6-14)13(15)16-12/h4-5,7-8H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYKURZXNARJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=C(N=C2C=C1)Cl)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30472418
Record name 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline

CAS RN

159383-57-0
Record name 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159383-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30472418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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